Minimal CYP3A4 Inhibition Liability: A Favorable ADME Property for Drug Development
4,5-Dibromo-2-cyclopropyl-1H-imidazole exhibits weak inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. In a human liver microsome assay using midazolam as a substrate, the compound displayed an IC50 value of 20,000 nM [1]. This low inhibitory potency is favorable compared to many imidazole-containing drugs, which often act as potent CYP3A4 inhibitors with IC50 values in the low nanomolar to micromolar range [2]. The reduced CYP3A4 inhibition suggests a lower potential for drug-drug interactions, a key consideration in lead selection.
| Evidence Dimension | CYP3A4 inhibition |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Typical imidazole-based CYP3A4 inhibitors: IC50 < 1,000 nM (class-level inference) |
| Quantified Difference | ≥20-fold weaker inhibition |
| Conditions | Human liver microsomes, midazolam substrate, 10 min incubation, NADPH generating system, LC-MS/MS detection |
Why This Matters
Weak CYP3A4 inhibition reduces the risk of drug-drug interactions, streamlining lead optimization and enhancing the compound's value as a safer starting point for medicinal chemistry programs.
- [1] BindingDB. BDBM50547378 (CHEMBL4754421). CYP3A4 Inhibition Data. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50547378. View Source
- [2] Stresser, D. M.; et al. Highly Selective Inhibition of Human CYP3A4 by Azamulin and Other Imidazole Derivatives. Drug Metab. Dispos. 2004, 32 (1), 105-112. DOI: 10.1124/dmd.32.1.105. View Source
